molecular formula C9H5ClN2O2 B1401395 6-Chloro-7-nitroquinoline CAS No. 226073-82-1

6-Chloro-7-nitroquinoline

Cat. No. B1401395
CAS RN: 226073-82-1
M. Wt: 208.6 g/mol
InChI Key: LXRBVAIZFZZRLS-UHFFFAOYSA-N
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Description

6-Chloro-7-nitroquinoline is a heterocyclic compound . It is a crystalline solid that is soluble in organic solvents but not in water. The molecular weight of this compound is 208.6 .


Synthesis Analysis

Quinoline synthesis involves various methods such as the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and the [3+2] cycloaddition reaction . The Combes/Conrad–Limpach reaction is a condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives .


Physical And Chemical Properties Analysis

6-Chloro-7-nitroquinoline is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

6-Chloro-7-nitroquinoline has been a key compound in the synthesis of various chemically significant structures. For instance, Roberts et al. (1996) demonstrated its transformation into a tetrahydroquinoline derivative, which was then converted into marine alkaloids such as batzelline C and isobatzelline C, showcasing its utility in complex organic syntheses (Roberts, Álvarez, & Joule, 1996). Similarly, Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines from 5-nitroquinoline, demonstrating the potential of nitroquinolines as prodrug systems for bioreductive activation (Couch, Burke, Knox, & Moody, 2008).

Antibacterial Properties

Al-Hiari et al. (2007) explored the antibacterial properties of 8-nitrofluoroquinolone derivatives, including compounds synthesized from 6-chloro-7-nitroquinoline. Their research highlighted the significant antibacterial activity of these compounds against various bacterial strains, indicating the potential of 6-chloro-7-nitroquinoline derivatives in antimicrobial applications (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Crystallography and Structural Analysis

Gotoh and Ishida (2019) conducted crystallographic studies involving isomeric hydrogen-bonded co-crystals of 6-nitroquinoline derivatives, showcasing the importance of such compounds in understanding molecular interactions and crystal structures (Gotoh & Ishida, 2019).

Corrosion Inhibition

Quinoline derivatives, including those related to 6-chloro-7-nitroquinoline, have been studied for their corrosion inhibition properties. Lgaz et al. (2017) investigated quinoline derivatives as inhibitors for mild steel corrosion, revealing their potential in protecting metals from acidic corrosion (Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, & Jodeh, 2017).

Spectroscopic and Theoretical Studies

Arjunan et al. (2011) conducted a detailed study on the electronic structure of 8-chloroquinoline and 8-nitroquinoline using various spectroscopic and theoretical methods. This research provides insights into the structural and electronic characteristics of nitroquinoline derivatives (Arjunan, Ravindran, Rani, & Mohan, 2011).

Safety and Hazards

The safety information for 6-Chloro-7-nitroquinoline includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

Future Directions

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have potential applications in treating various diseases . Therefore, the future directions of 6-Chloro-7-nitroquinoline could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

6-chloro-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-8(6)5-9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBVAIZFZZRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743323
Record name 6-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-nitroquinoline

CAS RN

226073-82-1
Record name 6-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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